molecular formula C5H9N B042858 6-Azabicyclo[3.1.0]hexane CAS No. 285-63-2

6-Azabicyclo[3.1.0]hexane

Cat. No. B042858
CAS RN: 285-63-2
M. Wt: 83.13 g/mol
InChI Key: YZXVYUZDVBWITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has advanced significantly, employing various catalytic systems both transition-metal-catalyzed and transition-metal-free. Recent methodologies focus on efficiency, substrate scope, and the elucidation of reaction mechanisms, highlighting the versatility and innovation in generating these complex structures from simpler molecules (Li et al., 2023).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of 6-azabicyclo[3.1.0]hexane derivatives, revealing their boat conformation and the equatorial positioning of substituent groups on the heterocycle. This structural information is crucial for understanding the reactivity and physical properties of these compounds (Trefonas & Sato, 1966; Zacharis & Trefonas, 1968).

Chemical Reactions and Properties

6-Azabicyclo[3.1.0]hexane derivatives undergo a variety of chemical reactions, including cyclopropanation, ring expansion, and rearrangements, which are instrumental in the synthesis of pharmacologically active compounds. Their reactivity is influenced by the strain within the bicyclic framework and the presence of the nitrogen atom, which can participate in or influence various reaction pathways (Jida, Guillot, & Ollivier, 2007).

Scientific Research Applications

  • Selective Triple Reuptake Inhibitor : A derivative of 6-Azabicyclo[3.1.0]hexane is recognized as a potent and selective triple reuptake inhibitor with good developability characteristics, excellent bioavailability, and brain penetration, suggesting potential applications in neurological and psychiatric disorders (Micheli et al., 2010).

  • Intermediate for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products, indicating its role in creating diverse and complex molecules (Jida et al., 2007).

  • DGAT-1 Inhibition : A derivative showed good in vitro activity toward human DGAT-1 and reduced plasma triglyceride levels after oral administration in mice, presenting a potential pathway for treating metabolic disorders (Han et al., 2015).

  • Synthesis of Novel Compounds : The compound is a key part of a method for synthesizing novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which have potential in various biological applications (Adamovskyi et al., 2014).

  • Potential Antitussive and Hypoglycemic Drugs : Though 6-substituted derivatives did not show antiproliferative activity, they could be of interest as potential antitussive and hypoglycemic drugs (Bardasov et al., 2020).

  • Biological Activity of Ficellomycin : The 1-azabicyclo[3.1.0]hexane ring in ficellomycin is crucial for its biological activity against bacteria, fungi, and tumors through DNA alkylation (Kurosawa et al., 2020).

  • Treatment of Pruritus in Dogs : 3-Azabicyclo[3.1.0]hexane compounds were designed as novel achiral μ opioid receptor ligands for this purpose (Lunn et al., 2012).

  • Antimalarial and Antimycobacterial Activities : Derivatives show activities against malaria, mycobacteria, and cytotoxic activities against Vero cells (Ningsanont et al., 2003).

Safety And Hazards

Safety data for 6-Azabicyclo[3.1.0]hexane derivatives suggest that dust formation should be avoided, and breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades. Future research will likely continue to develop novel, efficient, and green methods for their synthesis .

properties

IUPAC Name

6-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXVYUZDVBWITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595150
Record name 6-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azabicyclo[3.1.0]hexane

CAS RN

285-63-2
Record name 6-Azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-azabicyclo[3.1.0]hexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.1.0]hexane
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Reactant of Route 6
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Citations

For This Compound
103
Citations
PE Fanta, EN Walsh - The Journal of Organic Chemistry, 1966 - ACS Publications
Sciences. represented by V, where= 7, 8, 10, and in cis and trans 12, are stable, crystalline compounds. 2 Three of these substances were found to be particularly suitable for the …
Number of citations: 34 pubs.acs.org
HM Zacharis, LM Trefonas - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
The molecular structure of 6‐(p‐bromobenzoyl)‐6‐azabicyclo[3.1.0]hexane has been determined by a single crystal, three‐dimensional x‐ray study. The compound crystallizes in the …
Number of citations: 12 onlinelibrary.wiley.com
SB STINSON - 1973 - search.proquest.com
Famil i ar to the meri icinal chemist, is the three-dimensiona) drug receptor visualized as a surface having distributed thereon sites capable of forining intermolecular bonds, that. is …
Number of citations: 2 search.proquest.com
PE Fanta, RJ Smat, JR Krikau - Journal of Heterocyclic …, 1968 - Wiley Online Library
As part of our continuing study of the chemistry of fused, bicyclic aziridines, we have examined some further reactions of cyclopentenimine, 6-azabicyclo [3. 1.0] hexane (1)(3). ln …
Number of citations: 14 onlinelibrary.wiley.com
LM Trefonas, T Sato - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
The crystal and molecular structure of 6‐(p‐iodobenzenesulfonyl)‐3‐oxa‐6‐azabicyclo‐[3.1.0]hexane has been determined by a three‐dimensional single‐crystal x‐ray diffraction study…
Number of citations: 15 onlinelibrary.wiley.com
EN SKIEST - 1961 - search.proquest.com
2-bromo-o-methyl-6-azabicyclo-[3.2. 1]-3-octene Methobromide..................... 69l-Hydroxymethyl-6-methyl-o-azabicyclop 3.2. 1]-octane Methobromide.............................. 701-(…
Number of citations: 0 search.proquest.com
GR Meyer, CA Kellert, RW Ebert - Journal of Heterocyclic …, 1979 - Wiley Online Library
A number of examples of the 6‐azabicycIo[3.1.0]hexane ring system have been prepared by the oxidation of N‐aminophthalimide or 3‐amino‐2‐methyl‐4‐quinazoIone with lead …
Number of citations: 8 onlinelibrary.wiley.com
MK VADNERE - 1987 - elibrary.ru
Chapter 1. Chemical model studies were carried out to investigate the mechanism of action of 5-(p-benzoquinonyl)-2''-deoxyuridine 5''-phosphate (7), a proposed mechanism-based …
Number of citations: 0 elibrary.ru
BR Kusche, ND Priestley - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 798575‐96‐9 ] C 11 H 13 NO 3 S (MW 239.29) InChI = 1S/C11H13NO3S/c1‐8‐2‐4‐9(5‐3‐8)16(13,14)12‐10‐6‐15‐7‐11(10)12/h2‐5,10‐11H,6‐7H2,1H3 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
OL Lopez, JG Fernández-Bolaños… - Organic & …, 2003 - pubs.rsc.org
In order to investigate the hypothesis that the glycosidase inhibitor isofagomine was bound to α-or β-glucosidase in a 1,4B conformation, a number of bicyclic aziridines that adopt the 1,…
Number of citations: 16 pubs.rsc.org

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